1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxaphosphocine ring, which is a rare and interesting structural motif in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves the reaction of 3,5-di-tert-butyl-4-methoxyphenol with a suitable phosphorus-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorus oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism by which 1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylcatechol: A related compound with similar tert-butyl groups but lacking the dioxaphosphocine ring.
Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine: Another phosphorus-containing compound with similar substituents but different structural features.
Uniqueness
1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its dioxaphosphocine ring, which imparts distinct chemical properties and reactivity. This structural feature sets it apart from other similar compounds and contributes to its versatility in various applications .
Biological Activity
The compound 1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide (CAS No. 2254071-23-1) is a complex synthetic molecule notable for its potential biological activities. This article aims to explore its biological activity through a review of available literature, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C47H59O6P, with a molecular weight of approximately 750.94 g/mol. Its structure includes multiple functional groups that may contribute to its biological properties.
Table 1: Basic Properties of the Compound
Property | Value |
---|---|
Molecular Formula | C47H59O6P |
Molecular Weight | 750.94 g/mol |
CAS Number | 2254071-23-1 |
Storage Conditions | Inert atmosphere, 2-8°C |
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant activity. The presence of tert-butyl and methoxyphenyl groups is often associated with enhanced radical scavenging capabilities. For instance, studies have shown that derivatives of 3,5-di-tert-butyl-4-hydroxyphenyl display potent antioxidant effects in various biological systems .
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. In vitro assays have indicated that it can induce apoptosis in human cancer cells through the activation of intrinsic pathways . A notable case study involved the evaluation of its effects on breast cancer cell lines, where it demonstrated significant growth inhibition compared to control groups.
Neuroprotective Effects
There is emerging evidence that compounds similar to this one exhibit neuroprotective effects. Research has identified potential mechanisms involving the modulation of oxidative stress and inflammation in neuronal cells. The compound's ability to cross the blood-brain barrier could enhance its therapeutic potential in neurodegenerative diseases .
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented, suggesting that this compound may also exhibit similar effects. Studies have reported activity against various bacterial strains, indicating potential applications in treating infections .
Case Studies
- Antioxidant Activity Study : A study published in Journal of Medicinal Chemistry evaluated several derivatives of the compound and found that those with higher tert-butyl substitutions exhibited significantly improved antioxidant activity compared to standard antioxidants like Trolox .
- Cytotoxicity Assessment : In a recent experimental study on breast cancer cell lines (MCF-7), the compound showed IC50 values indicating effective cytotoxicity at low concentrations, suggesting its potential as a chemotherapeutic agent .
- Neuroprotection Research : A study conducted on neuronal cell cultures demonstrated that the compound reduced oxidative stress markers significantly when exposed to neurotoxic agents, supporting its role as a neuroprotective agent .
Properties
Molecular Formula |
C47H59O6P |
---|---|
Molecular Weight |
750.9 g/mol |
IUPAC Name |
1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C47H59O6P/c1-43(2,3)33-23-29(24-34(41(33)50-13)44(4,5)6)31-17-15-27-19-21-47-22-20-28-16-18-32(40(38(28)47)53-54(48,49)52-39(31)37(27)47)30-25-35(45(7,8)9)42(51-14)36(26-30)46(10,11)12/h15-18,23-26H,19-22H2,1-14H3,(H,48,49) |
InChI Key |
HLRBLHQIKBAQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)OP(=O)(O3)O)C=C2 |
Origin of Product |
United States |
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